![molecular formula C25H17Cl2NO3 B2742792 17-[(3,4-Dichlorobenzyl)oxy]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione CAS No. 478029-54-8](/img/structure/B2742792.png)
17-[(3,4-Dichlorobenzyl)oxy]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-[(3,4-Dichlorobenzyl)oxy]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione is a useful research compound. Its molecular formula is C25H17Cl2NO3 and its molecular weight is 450.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analyses and Theoretical Studies
One area of application involves the structural analyses and theoretical studies of complex organic compounds. For example, the crystal and geometry-optimized structure of an anthracene-based Diels-Alder adduct, closely related to the chemical structure of interest, has been studied to understand its optimized geometries using density functional theory (DFT) and compared with solid-state crystal structures. Such studies help in elucidating the structural properties and the potential reactivity of complex organic molecules, which can be crucial for developing new materials or chemical synthesis pathways (Hillman, Tanski, & Roberts, 2020).
Macrocyclic Compound Applications
Macrocyclic compounds, which share structural similarities with the compound , find applications in various fields of chemistry and biology. They have been studied for their ion-selective electrode properties and complexation abilities, demonstrating their importance in analytical chemistry and sensor development. For instance, pyridine-based macrocycles containing nitrogen, oxygen, and sulfur have been reported for their use as ion-selective electrodes. These compounds' structures have been solved using X-ray diffraction methods, highlighting their potential in developing new materials for electrochemical applications (Casabó et al., 1991).
Synthetic Chemistry and Catalysis
In synthetic chemistry, understanding the structural and reactive properties of complex molecules like the one mentioned helps develop new synthetic routes and catalysts. For instance, the synthesis and study of iron(II) complexes with amide-containing macrocycles have been explored for their non-heme porphyrin analog properties. These studies provide insights into the coordination chemistry and reactivity of such complexes, potentially informing the development of new catalysts and synthetic methodologies (Korendovych et al., 2007).
Propiedades
IUPAC Name |
17-[(3,4-dichlorophenyl)methoxy]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl2NO3/c26-18-10-9-13(11-19(18)27)12-31-28-24(29)22-20-14-5-1-2-6-15(14)21(23(22)25(28)30)17-8-4-3-7-16(17)20/h1-11,20-23H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIGNAQQZCPXBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)OCC6=CC(=C(C=C6)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-ethoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2742709.png)
![4-tert-butyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2742710.png)
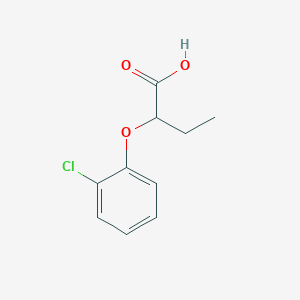
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2742714.png)
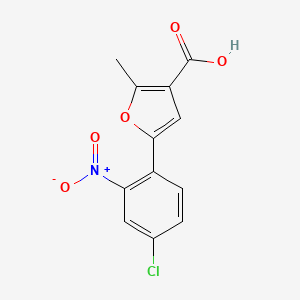
![1-Acetyl-5-bromo-6-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}indoline](/img/structure/B2742716.png)
![3-Cyclopropyl-1-{1-[2-(2,4-dichlorophenoxy)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2742718.png)
![4-(N,N-diethylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2742720.png)
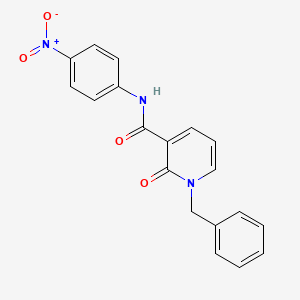
![6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2742724.png)
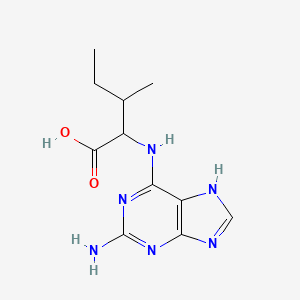
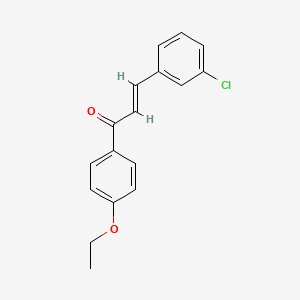

![2-Cyclopentyl-1-{4-[6-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2742732.png)